Exclusive κ/δ Heterodimer Selectivity vs. Balanced KOR Agonists U69,593 and nor-BNI
6'-GNTI dihydrochloride selectively activates κ/δ-opioid receptor heterodimers with no activity at homodimers, a property not shared by standard KOR agonists. In cellular assays, 6'-GNTI activates κ/δ heterodimers with an EC50 of 39.8 nM, whereas it exhibits negligible activity on κ/μ (EC50 = 112.5 nM) and δ/μ (EC50 > 1000 nM) heterodimers, and fails to activate any opioid receptor homodimer (EC50 > 1000 nM) [1]. In contrast, the prototypical KOR agonist U69,593 and the antagonist nor-BNI do not discriminate between heterodimers and homomers, activating or binding to KOR regardless of its dimerization state .
| Evidence Dimension | Receptor Selectivity Profile |
|---|---|
| Target Compound Data | EC50 κ/δ = 39.8 nM; EC50 κ/μ = 112.5 nM; EC50 δ/μ > 1000 nM; Homodimer EC50 > 1000 nM |
| Comparator Or Baseline | U69,593: Potent KOR agonist with no heterodimer selectivity; nor-BNI: Potent KOR antagonist with no heterodimer selectivity |
| Quantified Difference | 6'-GNTI is >25-fold selective for κ/δ over other heterodimers and shows no homomer activity, a selectivity profile not observed for U69,593 or nor-BNI |
| Conditions | In vitro cellular assays measuring G protein activation via [35S]GTPγS binding in HEK293 cells co-expressing opioid receptor subtypes |
Why This Matters
This unique heterodimer selectivity enables the specific pharmacological interrogation of κ/δ heterodimer function, which is impossible with conventional KOR ligands.
- [1] Waldhoer M, Fong J, Jones RM, Lunzer MM, Sharma SK, Kostenis E, Portoghese PS, Whistler JL. A heterodimer-selective agonist shows in vivo relevance of G protein-coupled receptor dimers. Proc Natl Acad Sci U S A. 2005 Jun 21;102(25):9050-5. View Source
